biological activity of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid
biological activity of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid
An Investigative Framework for the Biological Activities of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid: A Synthesis of Evidence from Structural Analogues
Abstract
The confluence of privileged structures in medicinal chemistry often yields compounds with novel and potent biological activities. This guide focuses on the molecule 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, a compound that marries the ubiquitous piperidine ring with the functionally significant cyclohexanecarboxylic acid moiety. While direct research on this specific molecule is not extensively documented in publicly available literature, a wealth of information on its structural analogues allows for the formulation of a robust investigative framework. This document synthesizes evidence from related compounds to predict potential biological activities, including anti-inflammatory, immunomodulatory, and antimicrobial effects. We propose a detailed research workflow, from chemical synthesis to a cascade of in vitro and in vivo screening protocols, designed to systematically characterize the pharmacological profile of this promising chemical entity. This guide is intended for researchers, scientists, and drug development professionals as a foundational blueprint for exploring the therapeutic potential of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.
Introduction to the Core Molecular Scaffolds
The rational design of new therapeutic agents often begins with an understanding of the pharmacophores that constitute the target molecule. 1-(Piperidin-1-yl)cyclohexanecarboxylic acid is comprised of two such well-established scaffolds.
The Piperidine Moiety: A Privileged Scaffold
The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone of modern pharmaceuticals.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for introducing diverse substituents in three-dimensional space. Piperidine derivatives are found in over twenty classes of pharmaceuticals, demonstrating a vast range of biological activities including anticancer, antiviral, anti-inflammatory, and neuroleptic properties.[1][2]
The Cyclohexanecarboxylic Acid Moiety: A Functional Anchor
Cyclohexanecarboxylic acid and its derivatives serve as important functional groups in biologically active molecules. The carboxylic acid group can act as a crucial hydrogen bond donor/acceptor or a bioisostere for other functional groups, enabling interactions with biological targets. In rat models, cyclohexanecarboxylic acid itself has demonstrated anticonvulsant activity. Furthermore, this moiety has been successfully employed as a "head group" in the design of potent enzyme inhibitors, such as those targeting diacylglycerol acyltransferase 1 (DGAT1), which is implicated in obesity.
By covalently linking these two scaffolds, 1-(Piperidin-1-yl)cyclohexanecarboxylic acid presents a unique chemical architecture. The hypothesis is that this combination may result in synergistic or novel biological activities, warranting a thorough and systematic investigation.
Predicted Biological Activities Based on Structural Analogues
Based on the activities of structurally related compounds, we can formulate primary hypotheses for the biological profile of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.
Potential Anti-inflammatory and Immunomodulatory Activity
Derivatives of cyclohex-1-ene-1-carboxylic acid have shown significant anti-inflammatory and immunomodulatory effects.[3] These compounds have been demonstrated to inhibit the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-6, IL-1β), in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[3] The saturation of the cyclohexane ring, as is present in our target molecule, has been noted to potentially enhance the inhibitory effect on TNF-α levels in some analogues.[3]
Proposed Mechanism of Action: The anti-inflammatory effects of related compounds are often mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which is a master regulator of inflammatory responses.[3] It is plausible that 1-(Piperidin-1-yl)cyclohexanecarboxylic acid could modulate this pathway, leading to a downstream reduction in inflammatory cytokine production.
Caption: Proposed NF-κB signaling pathway and potential point of inhibition.
Potential Antimicrobial Activity
The same family of cyclohex-1-ene-1-carboxylic acid derivatives also exhibited bacteriostatic activity against a range of bacterial and fungal strains.[3] The activity appears to be structure-dependent, with specific substituents influencing the spectrum and potency. Given the prevalence of the piperidine moiety in antibacterial agents, the combination in our target molecule is a strong rationale for antimicrobial screening.[2]
Table 1: Antimicrobial Activity of Structurally Related Cyclohexene Carboxylic Acid Derivatives [3]
| Compound ID | M. smegmatis | S. aureus | Y. enterocolitica | K. pneumoniae | C. albicans |
|---|---|---|---|---|---|
| 2a | 64 µg/mL | 256 µg/mL | >512 µg/mL | >512 µg/mL | >512 µg/mL |
| 2b | >512 µg/mL | >512 µg/mL | 64 µg/mL | 256 µg/mL | >512 µg/mL |
| 2c | 64 µg/mL | 64 µg/mL | >512 µg/mL | >512 µg/mL | >512 µg/mL |
| 2f | >512 µg/mL | >512 µg/mL | 128 µg/mL | >512 µg/mL | 256 µg/mL |
Data synthesized from a study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid. This provides a baseline for expected activity ranges.
Proposed Research Workflow for Biological Characterization
A systematic approach is required to elucidate the . The following workflow outlines a proposed pathway from synthesis to initial biological screening.
Proposed Chemical Synthesis
A plausible synthetic route involves the reductive amination of cyclohexanone carboxylic acid with piperidine. This is a standard and robust method for forming the C-N bond.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Reductive Amination
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Reaction Setup: To a solution of cyclohexanone-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) at room temperature, add piperidine (1.1 eq).
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Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture for 1-2 hours to facilitate the formation of the iminium ion intermediate.
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Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. The choice of this reagent is causal; it is selective for imines in the presence of ketones and carboxylic acids and does not require strictly anhydrous conditions.
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Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel or by recrystallization to yield the pure 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.
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Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Screening Cascade
The following cascade is designed to efficiently screen for the primary hypothesized activities.
Caption: Proposed workflow for the in vitro biological screening cascade.
Experimental Protocol: Anti-inflammatory Screening (TNF-α Secretion Assay)
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Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a murine macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.
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Cell Seeding: Seed the cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the test compound, 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, in cell culture media. Pre-treat the cells with the compound at various concentrations for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
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Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 6-24 hours to induce an inflammatory response. A non-stimulated control group should be included.
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Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
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Cytokine Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
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Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the cytokine production).
Conclusion and Future Directions
This document outlines a clear, hypothesis-driven pathway for investigating the biological activities of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. By leveraging data from structurally related molecules, we have prioritized the screening for anti-inflammatory and antimicrobial properties. The provided experimental workflows are designed to be robust and self-validating, offering a solid foundation for initial characterization.
Positive results from this initial screening cascade would warrant further investigation, including:
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Mechanism of Action Studies: Elucidating the specific molecular targets and pathways, such as detailed analysis of the NF-κB signaling cascade.
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Lead Optimization: Synthesizing analogues to establish a structure-activity relationship (SAR) and improve potency and drug-like properties.
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In Vivo Efficacy Studies: Testing the compound in relevant animal models of inflammation (e.g., carrageenan-induced paw edema) or infection.
The logical combination of two pharmacologically significant scaffolds makes 1-(Piperidin-1-yl)cyclohexanecarboxylic acid a compelling candidate for drug discovery efforts.
References
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Nowak, M., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]
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Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine - A Short Review. International Journal of Innovative Research in Technology (IJIRT). Available at: [Link]
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D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Wikipedia. Cyclohexanecarboxylic acid. Wikipedia. Available at: [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]
